Sodium phytate

Descripción general

Descripción

Sodium Phytate is the synthetic salt form of the antioxidant phytic acid . It works as a chelating agent, keeping metals from binding to water in cosmetics . This also helps stabilize the formula . Sodium phytate is described as a hygroscopic powder (meaning it’s a substance that attracts moisture from its surroundings) and is considered highly soluble in water .

Synthesis Analysis

Sodium phytate can be synthesized using commercial sodium phytate salt and chloride form of each metal .Molecular Structure Analysis

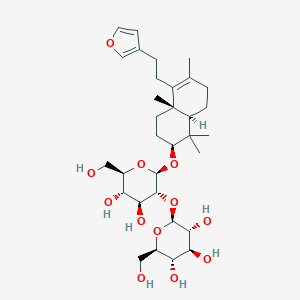

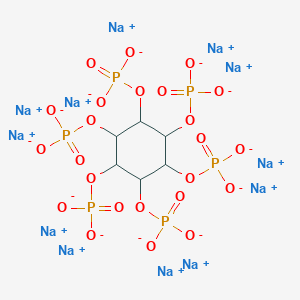

The crystal structure of sodium phytate is the dodecasodium salt of myoinositol hexaphosphate . Metal salts of phytate are the major storage forms of phosphorus in seeds and cereal grains and the predominant forms of organic phosphorus in soils .Chemical Reactions Analysis

Phytic acid is a dominant form of organic phosphorus (P) in the environment. Complexation and precipitation with polyvalent metal ions can stabilize phytate, thereby significantly hindering the hydrolysis by enzymes .Physical And Chemical Properties Analysis

Sodium phytate is a white, odorless, and crystalline powder that is highly soluble in water . It is composed of six molecules of inositol and six molecules of phosphoric acid, forming a complex structure that gives it its unique properties . The chemical formula for sodium phytate is Na6C6H6O24P6 .Aplicaciones Científicas De Investigación

Magnetic Coatings on Wood Surfaces

Sodium Phytate is used in the formation of magnetic coatings on wood surfaces via a layer-by-layer self-assembly method . The process involves the alternate adsorption of anionic polyelectrolyte sodium phytate and positively-charged Fe3O4 nanoparticles . This results in magnetic wood which has potential uses in electromagnetic shielding and electromagnetic wave absorption .

Fire-Retardant Coatings on Wood

Sodium Phytate is also used in the preparation of fire-retardant coatings on wood substrates . The coating serves as an intumescent fire-retardant system that creates a physical protection cover and exhibits excellent fire retardant performance .

Antioxidant Properties

Sodium Phytate has been found to have antioxidant properties . It can help in reducing oxidative stress, which is beneficial for overall health .

Potential Cancer-Fighting Properties

Research has shown that Sodium Phytate may have potential cancer-fighting properties . However, more research is needed to fully understand its role in cancer prevention and treatment .

Chelating Effect and Mineral Absorption

Sodium Phytate has a chelating effect, which means it can bind to minerals and aid in their absorption . This can be beneficial for maintaining mineral balance in the body .

Promotion of Gut Health and Digestion

Sodium Phytate can promote gut health and digestion . It can aid in the breakdown of food and the absorption of nutrients, contributing to a healthy digestive system .

Use in Food Industry

Sodium Phytate is used in the food industry for preservation and shelf-life extension . It can help to maintain the quality and safety of food products .

Improved Animal Health

Research has shown that Sodium Phytate can lead to better body weight, digestive efficiency, and overall bone strength in lab animals . It can significantly improve performance in animals .

Mecanismo De Acción

Target of Action

Sodium phytate, also known as phytic acid, primarily targets positively charged cations such as calcium, iron, and zinc . It acts as a chelating agent, binding these minerals and forming complexes . This interaction plays a significant role in various biological processes, including mineral absorption and enzymatic reactions .

Mode of Action

Sodium phytate interacts with its targets by chelating positively charged cations . This interaction is due to the polyanionic nature of phytate, which allows it to bind with these cations . The binding process can affect the bioavailability of these minerals, potentially leading to their reduced absorption .

Biochemical Pathways

Phytate is involved in several biochemical pathways. It is a major form of phosphorus storage in plant tissues, accounting for 60-80% of total phosphorus . During germination, phytate is hydrolyzed by endogenous phytase and other phosphatases to release phosphate, inositol, and micronutrients to support the emerging seedling . The release of phosphorus from phytates occurs via sequential cleavage of phosphate groups .

Pharmacokinetics

It is known that the bioavailability of minerals can be affected by the presence of phytate, which can reduce their absorption . This is particularly relevant in the context of dietary intake, where high levels of phytate can lead to mineral deficiencies .

Result of Action

The action of sodium phytate can have both beneficial and undesirable effects. On the positive side, phytate has been shown to have antioxidant properties, anticancer potential, and can reduce pathological calcifications in blood vessels and organs . It can inhibit lipid peroxidation through iron chelation, reducing iron-related free radical generation . This can mitigate neuronal damage and loss, showing promise in the treatment/prevention of neurodegenerative disease . On the downside, phytate can reduce the absorption of important minerals, affecting the homeostasis of the human body .

Action Environment

The action of sodium phytate can be influenced by various environmental factors. For instance, the presence of other nutrients and physical conditions such as pH and temperature can affect the production and activity of phytases, enzymes that hydrolyze phytate . Additionally, the dietary context in which phytate is consumed can impact its effects. In balanced diets, the inhibitory effects of phytate on mineral absorption are low . Under non-balanced dietary conditions, high in phytate but low in minerals and essential trace elements, phytate may affect the bioavailability and status of such ions .

Safety and Hazards

Sodium phytate is generally safe but should be handled with care. Avoid all personal contact, including inhalation . Wear protective clothing when risk of exposure occurs . Use in a well-ventilated area . Prevent concentration in hollows and sumps . DO NOT enter confined spaces until the atmosphere has been checked .

Propiedades

IUPAC Name |

dodecasodium;(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18O24P6.12Na/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;;;;;;;/q;12*+1/p-12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETSPIPODMGOEJ-UHFFFAOYSA-B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Na12O24P6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00938091 | |

| Record name | Dodecasodium cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

923.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium phytate | |

CAS RN |

17211-15-3, 14306-25-3 | |

| Record name | Phytate persodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017211153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecasodium cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Myo-Inositol, hexakis(dihydrogen phosphate), sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Myo-Inositol, hexakis(dihydrogen phosphate), dodecasodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHYTATE PERSODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F6PM8J684 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

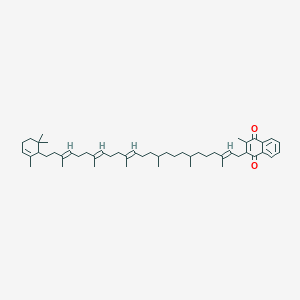

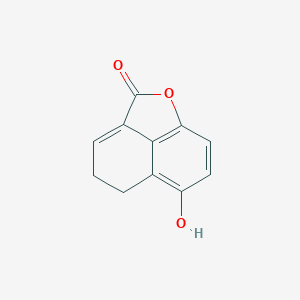

![Naphtho[1,2-c]furan-4,5-dicarboxylic acid, 1,3,4,5-tetrahydro-3-oxo-, dimethyl ester](/img/structure/B33862.png)